![molecular formula C16H12BrNO2 B1532482 2-[2-(3-bromophenyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1000546-99-5](/img/structure/B1532482.png)
2-[2-(3-bromophenyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
Vue d'ensemble
Description
The description of a compound usually includes its IUPAC name, common names, structural formula, and molecular formula.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and procedures.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, etc.Chemical Reactions Analysis
This involves studying the chemical reactions the compound undergoes. It includes understanding the reagents, conditions, and mechanisms of the reactions.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties like melting point, boiling point, solubility, etc., and chemical properties like acidity, basicity, reactivity, etc.Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Novel Synthesis Techniques : Research has demonstrated innovative methods for synthesizing related compounds using microwave and ultrasound irradiation, which offers a more efficient route compared to traditional synthesis methods. Such techniques have been applied to create a series of compounds with potential antimicrobial activities (Ashok et al., 2015).
- Radical Cyclization : Aryl radical building blocks, similar to the compound , have been used in radical cyclization reactions with azoles, leading to the creation of tri- and tetra-cyclic heterocycles. This showcases the utility of such compounds in constructing complex molecular architectures (Allin et al., 2005).
Biological Applications
- Antimicrobial Properties : Compounds synthesized from related structures have shown significant in vitro antimicrobial and antifungal activities, suggesting their potential as novel therapeutic agents. For instance, specific succinimide derivatives have exhibited promising fungicidal properties (Cvetković et al., 2019).
- Enantiomeric Resolution : Studies on related compounds have also delved into chiral resolution, which is crucial for the development of drugs with specific stereochemical requirements. The resolution of enantiomers can aid in understanding the chiral recognition mechanism, vital for pharmaceutical applications (Ali et al., 2016).
Material Science
- Polymer Synthesis : Research into related compounds has extended to the field of material science, particularly in the synthesis of polymers with specific properties. The bulk polymerization of related glycolides has led to the creation of polymers with varying thermal properties, indicating the versatility of these compounds in designing materials with desired characteristics (Yin & Baker, 1999).
Safety And Hazards
This involves understanding the compound’s toxicity, flammability, environmental impact, and other safety-related aspects.
Orientations Futures
This involves predicting or suggesting further studies or applications of the compound based on its properties and activities.
Please consult with a chemistry professional or refer to relevant scientific literature for detailed and accurate information.
Propriétés
IUPAC Name |
2-[2-(3-bromophenyl)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO2/c17-12-5-3-4-11(10-12)8-9-18-15(19)13-6-1-2-7-14(13)16(18)20/h1-7,10H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVIMYZQMZQXKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3-bromophenyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 1H-spiro[isoquinoline-4,4'-piperidine]-2(3H)-carboxylate](/img/structure/B1532400.png)
![5'-Bromo-4-methyl-[2,2']bipyridinyl](/img/structure/B1532401.png)
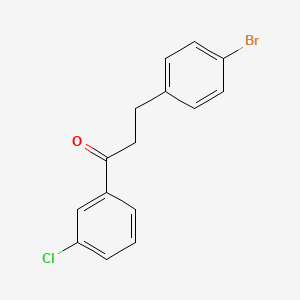
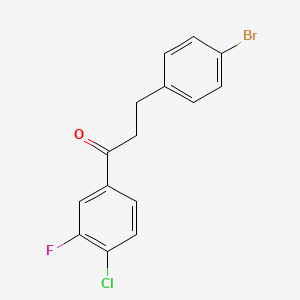
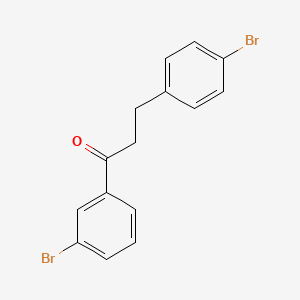
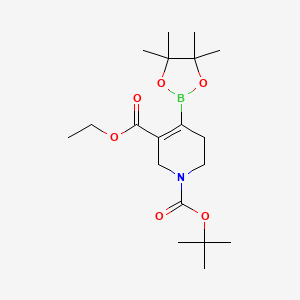
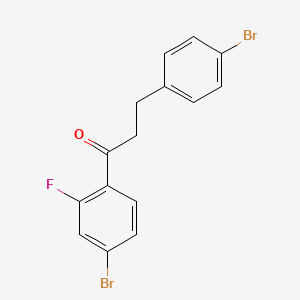
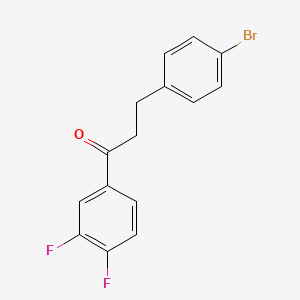
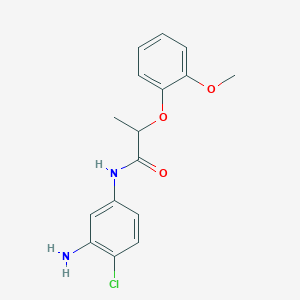
![N-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropylaniline](/img/structure/B1532413.png)
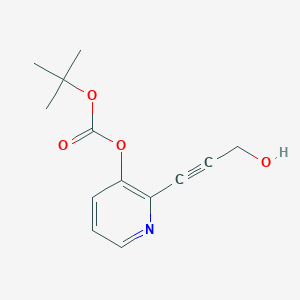
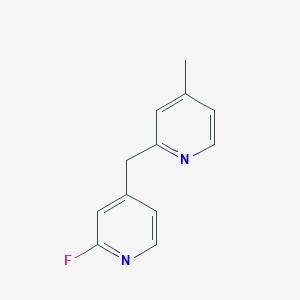
![Tert-butyl 3-oxospiro[isoindoline-1,4'-piperidine]-1'-carboxylate](/img/structure/B1532418.png)
![5-Bromo-2-ethyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1532422.png)